molecular formula C10H11N3O B8751443 1-(4-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone CAS No. 618446-37-0

1-(4-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

Cat. No. B8751443
M. Wt: 189.21 g/mol
InChI Key: XIVJJUBZNGAWKN-UHFFFAOYSA-N
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Patent
US08247430B2

Procedure details

A mixture of 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (0.872 g, step D), 10% Pd/C (0.882 g), 20 mL of Et3N, and 80 mL of EtOH was stirred at RT under balloon pressure of H2 for overnight. Solid was removed by filtration through a pad of Celite® and the filtrate was concentrated to yield a cream color residue, which was purified by chromatography through silica gel (70 g, 2 to 5% MeOH/CHCl3 with 1% NH4OH) to afford 1-(4-aminomethyl-pyrrolo[2,3-b]pyridin-1-yl)-ethanone as a white solid.
Quantity
0.872 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.882 g
Type
catalyst
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:8]2[N:9]=[CH:10][CH:11]=[C:12]([C:13]#[N:14])[C:7]=2[CH:6]=[CH:5]1)(=[O:3])[CH3:2].CCN(CC)CC>[Pd].CCO>[NH2:14][CH2:13][C:12]1[CH:11]=[CH:10][N:9]=[C:8]2[N:4]([C:1](=[O:3])[CH3:2])[CH:5]=[CH:6][C:7]=12

Inputs

Step One
Name
Quantity
0.872 g
Type
reactant
Smiles
C(C)(=O)N1C=CC2=C1N=CC=C2C#N
Name
Quantity
20 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.882 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
80 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT under balloon pressure of H2 for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solid was removed by filtration through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a cream color residue, which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography through silica gel (70 g, 2 to 5% MeOH/CHCl3 with 1% NH4OH)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC1=C2C(=NC=C1)N(C=C2)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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